N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Description
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds
Properties
IUPAC Name |
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-6-13-14(10(4)19-17-13)15(18)16-9(3)12-7-8(2)20-11(12)5/h7,9H,6H2,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANNAXXGZRERHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC(C)C2=C(SC(=C2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxazole rings. The thiophene ring can be synthesized through the cyclization of 2,5-dimethylthiophene-3-carboxylic acid with appropriate reagents under controlled conditions. The oxazole ring is formed by the cyclization of 3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid. The final step involves the coupling of these two rings through an amide bond formation, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the oxazole ring.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The thiophene and oxazole rings can interact with various biological pathways, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: An anti-inflammatory agent.
1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: A serotonin antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is unique due to its combination of thiophene and oxazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
